Lipophilicity (XLogP3) Differentiation: 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Occupies a Unique LogP Window Among N1-Allyl/C5-Methyl Aminopyrazole Combinations
The target compound exhibits a calculated XLogP3 of 0.7 [1], positioning it between the more hydrophilic 1-allyl-1H-pyrazol-4-amine (LogP 1.23, higher by 0.53 log units; ) and the less lipophilic 5-methyl-1H-pyrazol-4-amine (LogP 0.88, higher by 0.18 log units; ). The 1-ethyl-5-methyl analog shows divergent LogP values across prediction methods (1.37 by Chemsrc; 0.28 by ChemDiv), introducing greater uncertainty for property-based design . The target compound's LogP of 0.5–0.7 falls within the optimal range (0.5–3.0) for oral bioavailability per Lipinski guidelines while offering a distinct, reproducible value compared to its closest analogs.
| Evidence Dimension | Calculated lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (Kuujia); LogP = 0.503 (Fluorochem computed) |
| Comparator Or Baseline | 1-Allyl-1H-pyrazol-4-amine: LogP = 1.23 (Chemsrc); 1-Ethyl-5-methyl-1H-pyrazol-4-amine: LogP = 1.37 (Chemsrc); 5-Methyl-1H-pyrazol-4-amine: LogP = 0.88 (Chemsrc) |
| Quantified Difference | ΔLogP: target vs. 1-allyl-1H-pyrazol-4-amine = −0.53; target vs. 5-methyl-1H-pyrazol-4-amine = −0.18 |
| Conditions | Computed XLogP3/LogP values from different prediction engines; cross-study comparison; note inter-method variability. |
Why This Matters
Procurement of the correct N1/C5 substitution pattern avoids uncontrolled LogP shifts of 0.2–0.5+ log units that can derail ADME predictions in lead optimization series.
- [1] Kuujia.com. 1-Allyl-5-methyl-1h-pyrazol-4-ylamine (CAS 1351386-72-5). XLogP3 = 0.7. View Source
